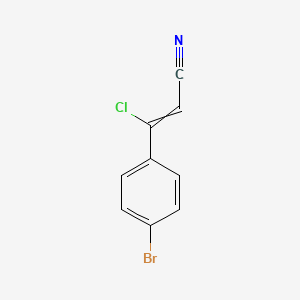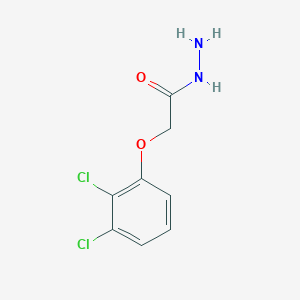![molecular formula C14H11FO2 B1334159 1-[4-(4-Fluorophenoxy)phenyl]ethanone CAS No. 35114-93-3](/img/structure/B1334159.png)
1-[4-(4-Fluorophenoxy)phenyl]ethanone
Overview
Description
“1-[4-(4-Fluorophenoxy)phenyl]ethanone” is a chemical compound with the linear formula C14H11FO2 . It has a molecular weight of 230.241 . The CAS Number for this compound is 35114-93-3 .
Molecular Structure Analysis
The molecular structure of “1-[4-(4-Fluorophenoxy)phenyl]ethanone” consists of 14 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . For more detailed structural information, you may refer to the 2D or 3D molecular structure files available from chemical databases .Physical And Chemical Properties Analysis
“1-[4-(4-Fluorophenoxy)phenyl]ethanone” is an off-white crystalline substance . It has a melting point range of 66-72°C . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
“1-[4-(4-Fluorophenoxy)phenyl]ethanone” may serve as a precursor in the synthesis of various therapeutic agents. Its structure could be utilized to create compounds with potential antiviral, antibacterial, or anti-inflammatory properties. The fluorophenoxy group, in particular, might interact with biological targets, enhancing the pharmacokinetic profile of the synthesized drugs .
Materials Science: Advanced Polymer Development
In materials science, this compound could be involved in the development of advanced polymers. Its aromatic structure makes it a candidate for creating high-strength, durable plastics or resins, which could be used in aerospace, automotive, or consumer goods industries .
Environmental Science: Analyte in Pollution Studies
The compound could be used as an analyte in environmental studies to understand the behavior and impact of similar organic pollutants. Its detection and quantification in soil, water, or air samples could help assess pollution levels and contribute to environmental remediation efforts .
Analytical Chemistry: Chromatographic Standard
Due to its unique structure, “1-[4-(4-Fluorophenoxy)phenyl]ethanone” could serve as a standard in chromatographic analysis. It might be used to calibrate instruments or as a reference compound in the analysis of complex mixtures, ensuring accurate and reliable results .
Pharmacology: Drug Metabolism and Pharmacokinetics
In pharmacology, researchers could study the metabolism and pharmacokinetics of “1-[4-(4-Fluorophenoxy)phenyl]ethanone” to understand how similar compounds are absorbed, distributed, metabolized, and excreted in the body. This knowledge is crucial for drug development and safety assessments .
Organic Synthesis: Building Block for Complex Molecules
This compound’s structure allows it to act as a versatile building block in organic synthesis. It could be used to construct complex molecules with potential applications in medicinal chemistry, such as the synthesis of new drug candidates with improved efficacy .
Biochemistry: Probe in Enzymatic Studies
In biochemistry, “1-[4-(4-Fluorophenoxy)phenyl]ethanone” could be used as a probe to study enzyme-substrate interactions. Its incorporation into substrates could help elucidate the mechanisms of enzyme action, particularly those involved in metabolic pathways .
Agriculture: Synthesis of Agrochemicals
Lastly, the compound could be utilized in the synthesis of agrochemicals. Its structural properties might be beneficial in creating new pesticides or herbicides that are more effective and environmentally friendly, contributing to sustainable agricultural practices .
Safety and Hazards
properties
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLGELQKWAOYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374634 | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenoxy)phenyl]ethanone | |
CAS RN |
35114-93-3 | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(4-FLUOROPHENOXY)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)


